
Diphenhydramine-d6 N-Oxide
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Overview
Description
Diphenhydramine-d6 N-Oxide is a stable isotope-labeled compound derived from diphenhydramine, a first-generation antihistamine. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of diphenhydramine. The presence of deuterium atoms in place of hydrogen atoms allows for precise tracking and analysis in various experimental settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diphenhydramine-d6 N-Oxide typically involves the oxidation of diphenhydramine-d6. One common method is the use of hydrogen peroxide in the presence of a catalyst to achieve the N-oxide formation. The reaction is carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous-flow reactor technology is often employed to enhance efficiency and scalability. This method allows for better control over reaction conditions, leading to consistent product quality .
Chemical Reactions Analysis
Chemical Oxidation
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Agents : Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) in polar solvents (e.g., methanol, acetonitrile).
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Conditions : Elevated temperatures (50–70°C) yield optimal conversion rates.
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Mechanism : The tertiary amine nitrogen in diphenhydramine undergoes oxidation to form the N-oxide, with deuterium labels retained in the aromatic rings .
Reaction Optimization
Parameter | Optimal Value | Yield (%) |
---|---|---|
Temperature | 60°C | 85–90 |
Solvent | Acetonitrile | 92 |
Reaction Time | 6–8 hours | 88 |
Reduction Reactions
The N-oxide group in Diphenhydramine-d6 N-Oxide can be reduced back to the parent amine using diboron reagents:
Reduction with Bis(pinacolato)diboron
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Reagents : Bis(pinacolato)diboron [(pinB)₂] and cesium carbonate (Cs₂CO₃).
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Conditions : Room temperature in acetonitrile, completed within 10–30 minutes .
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Mechanism : The N-O bond is cleaved via electron transfer, forming diphenhydramine-d6 and (pinB)₂O as a byproduct.
Reduction Efficiency
Substrate | Reaction Time | Yield (%) |
---|---|---|
This compound | 10 min | 95 |
4-Methoxypyridine N-Oxide | 20 h | 92 |
Kinetic Insight :
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Rate constants for N-oxide reduction correlate with solvent polarity and boron reagent stoichiometry .
Metabolic and Decomposition Pathways
In biological systems, this compound undergoes reversible metabolism:
In Vivo Reduction
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Enzymatic Reduction : Cytochrome P450 enzymes reduce the N-oxide back to diphenhydramine-d6 in hepatic tissues .
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Plasma Stability : Stable under physiological pH but degrades in acidic environments (e.g., gastric fluid) .
Metabolite Detection
Matrix | Metabolite Detected | Detection Method |
---|---|---|
Plasma | Diphenhydramine-d6 | LC-MS/MS |
Skin | This compound | High-resolution MS |
Reactivity with Acids and Bases
The N-oxide group exhibits amphoteric behavior:
Acid-Catalyzed Decomposition
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Conditions : Exposure to HCl (1M) at 25°C.
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Products : Diphenhydramine-d6 and hydroxylamine derivatives .
Base-Mediated Reactions
Comparative Reactivity
This compound shows distinct reactivity compared to non-deuterated analogs:
Property | This compound | Diphenhydramine N-Oxide |
---|---|---|
Reduction Rate (k, h⁻¹) | 0.15 ± 0.02 | 0.18 ± 0.03 |
Plasma Half-life (t₁/₂) | 4.2 h | 3.8 h |
LogP | 1.98 | 2.05 |
Note : Deuterium labeling marginally slows metabolic reduction due to kinetic isotope effects .
Scientific Research Applications
Pharmacokinetic Studies
Overview
Diphenhydramine-d6 N-Oxide is primarily used in pharmacokinetic studies to track the metabolism and distribution of diphenhydramine in biological systems. The isotopic labeling allows for precise quantification and differentiation between the parent compound and its metabolites.
Case Study
A study involving pregnant sheep examined the comparative metabolism of diphenhydramine and its N-oxide metabolite. Researchers utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify both compounds in maternal and fetal plasma. The method demonstrated high sensitivity, with calibration curves ranging from 0.4 to 100.0 ng/ml for N-oxides, allowing for detailed analysis of drug disposition during pregnancy .
Drug Interaction Studies
Overview
this compound is employed in studies assessing drug-receptor interactions, particularly its binding affinity at histamine H1 receptors. Understanding how structural modifications affect pharmacological activity can provide insights into drug design and efficacy.
Data Table: Binding Affinity Comparison
Compound | Binding Affinity (Ki, nM) |
---|---|
Diphenhydramine | 10 |
This compound | 15 |
This table illustrates that while the binding affinity of this compound is slightly altered compared to its parent compound, it retains significant activity at histamine receptors, making it valuable for further pharmacological investigations.
Metabolic Pathway Elucidation
Overview
The use of isotopically labeled compounds like this compound aids in elucidating metabolic pathways through mass spectrometry techniques. By tracking the labeled compound, researchers can identify metabolic routes and the formation of various metabolites.
Case Study
In a comprehensive review of analytical approaches for detecting diphenhydramine and its metabolites, researchers highlighted the importance of isotopically labeled standards in understanding metabolic transformations. The identification of diphenhydramine N-glucuronide and other metabolites was achieved using advanced mass spectrometric techniques, demonstrating how this compound can enhance metabolic studies .
Development of Analytical Methods
Overview
this compound serves as an internal standard in developing analytical methods for quantifying diphenhydramine in complex biological matrices. Its unique isotopic signature allows for accurate differentiation from non-labeled compounds.
Methodology Example
A study outlined a method for simultaneous determination of diphenhydramine and its N-oxide metabolite using LC-MS/MS. The method involved liquid-liquid extraction followed by chromatographic separation, showcasing the utility of this compound as an internal standard to improve assay reliability .
Stability Studies
Overview
Chemical stability studies involving this compound contribute to understanding the stability profiles of antihistaminic drugs under various conditions, which is critical for formulation development.
Findings
Research indicated that this compound exhibits stability under conditions typically encountered in pharmaceutical formulations, supporting its use as a reference standard in stability testing .
Mechanism of Action
Diphenhydramine-d6 N-Oxide exerts its effects primarily through its interaction with histamine H1 receptors. As an inverse agonist, it binds to these receptors and inhibits the action of histamine, thereby reducing allergic symptoms. The deuterium labeling does not significantly alter the mechanism of action but allows for precise tracking in experimental studies .
Comparison with Similar Compounds
Similar Compounds
Diphenhydramine: The parent compound, widely used as an antihistamine.
Diphenhydramine N-Oxide: The non-deuterated version of the compound.
Other Antihistamines: Such as cetirizine and loratadine.
Uniqueness
Diphenhydramine-d6 N-Oxide is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed pharmacokinetic and metabolic studies. This makes it a valuable tool in scientific research compared to its non-labeled counterparts .
Biological Activity
Diphenhydramine-d6 N-Oxide is a stable isotopically labeled derivative of diphenhydramine, a first-generation antihistamine. This compound is particularly significant in pharmacological research due to its unique isotopic labeling, which allows for enhanced tracking in metabolic studies without altering the fundamental pharmacological properties of diphenhydramine. This article delves into the biological activity of this compound, including its pharmacodynamics, pharmacokinetics, and applications in research.
- Chemical Formula : C₁₇H₁₅D₆NO₂
- Molecular Weight : 277.39 g/mol
- CAS Number : 1346603-42-6
This compound primarily functions as an antagonist at the H1 histamine receptors , similar to its parent compound, diphenhydramine. This antagonistic action is responsible for its antihistaminic effects, which include alleviating symptoms associated with allergies, motion sickness, and insomnia . The N-oxide form may exhibit altered pharmacokinetics compared to diphenhydramine, making it valuable for studying drug metabolism and disposition.
Pharmacokinetics
The pharmacokinetic profile of this compound reflects that of diphenhydramine, with notable characteristics including:
- Oral Bioavailability : 40% to 60%
- Peak Plasma Concentration : Approximately 2 to 3 hours post-administration
- Volume of Distribution : 3.3 to 6.8 L/kg
- Protein Binding : Approximately 78% to 85%
- Metabolism : Primarily via cytochrome P450 enzymes (CYP2D6, CYP1A2, CYP2C9, CYP2C19) through N-demethylation and subsequent oxidation .
Interaction Studies
Research has demonstrated that this compound retains biological activity characteristic of diphenhydramine. Studies focusing on its binding affinity and efficacy at histamine receptors reveal how structural modifications influence pharmacological activity. These insights are crucial for understanding drug-receptor interactions.
Case Study: Non-Invasive Skin Sampling
A study examined the pharmacokinetics of diphenhydramine and its metabolites, including Diphenhydramine N-Oxide, through non-invasive skin sampling techniques. Results indicated that Diphenhydramine N-Oxide was detected at various skin sites but showed a delayed presence relative to plasma levels. The peak concentration occurred approximately 10 hours post-administration on the forehead and upper back .
Comparative Analysis with Related Compounds
The following table summarizes the similarities and differences between this compound and related compounds:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
Diphenhydramine | Identical backbone | Well-known antihistamine |
Diphenhydramine N-Oxide | Identical backbone | Oxidized form with altered properties |
Dextromethorphan | Similar ring structure | Antitussive agent with different action |
Chlorpheniramine | Similar backbone | Antihistamine with a different profile |
This compound stands out due to its stable isotopic labeling, enhancing its utility in metabolic studies without compromising its pharmacological properties.
Properties
Molecular Formula |
C17H21NO2 |
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Molecular Weight |
277.39 g/mol |
IUPAC Name |
2-benzhydryloxy-N,N-bis(trideuteriomethyl)ethanamine oxide |
InChI |
InChI=1S/C17H21NO2/c1-18(2,19)13-14-20-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17H,13-14H2,1-2H3/i1D3,2D3 |
InChI Key |
OEQNVWKWQPTBSC-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](CCOC(C1=CC=CC=C1)C2=CC=CC=C2)(C([2H])([2H])[2H])[O-] |
Canonical SMILES |
C[N+](C)(CCOC(C1=CC=CC=C1)C2=CC=CC=C2)[O-] |
Origin of Product |
United States |
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